8-Chloro-1-methoxyisoquinoline CAS number and chemical identifiers
8-Chloro-1-methoxyisoquinoline CAS number and chemical identifiers
Abstract
This technical guide provides a comprehensive scientific overview of 8-Chloro-1-methoxyisoquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available databases, this paper synthesizes information from closely related analogues to project its chemical identifiers, physicochemical properties, plausible synthetic routes, reactivity, and potential biological significance. By examining the constituent moieties—the isoquinoline core, the 8-position chloro group, and the 1-position methoxy group—we can construct a robust profile for this compound, offering valuable insights for researchers and drug development professionals. This guide is intended to serve as a foundational resource, enabling further investigation and application of this promising chemical scaffold.
Introduction: The Isoquinoline Scaffold and its Significance
The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with diverse and potent biological activities.[1][2] It is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the isoquinoline ring system imparts basicity and the ability to form hydrogen bonds, crucial for molecular recognition in biological systems.[1] Modifications to the isoquinoline scaffold, through the introduction of various substituents, allow for the fine-tuning of its pharmacological and pharmacokinetic properties. This guide focuses on a specific, less-explored derivative, 8-Chloro-1-methoxyisoquinoline, to elucidate its chemical nature and potential applications.
Chemical Identity and Physicochemical Properties
As of the date of this publication, a specific CAS number for 8-Chloro-1-methoxyisoquinoline has not been assigned, indicating its novelty or limited commercial availability. However, we can deduce its fundamental chemical identifiers and predict its properties based on its constituent parts.
Table 1: Predicted Chemical Identifiers and Properties of 8-Chloro-1-methoxyisoquinoline
| Identifier | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₈ClNO | Based on the fusion of a C₉H₇N isoquinoline core with a chloro and a methoxy group, and subsequent loss of two hydrogen atoms. |
| Molecular Weight | 193.63 g/mol | Calculated from the atomic weights of the constituent atoms. |
| IUPAC Name | 8-chloro-1-methoxyisoquinoline | Standard nomenclature rules for substituted isoquinolines. |
| Appearance | Pale yellow to light brown solid | Inferred from the appearance of related compounds like 4-chloroisoquinoline.[3] |
| Solubility | Moderately soluble in organic solvents | Based on the properties of similar heterocyclic compounds.[3] |
| pKa (of protonated form) | ~4-5 | The electron-withdrawing chloro group is expected to decrease the basicity compared to isoquinoline (pKa = 5.14).[1] |
Synthesis of 8-Chloro-1-methoxyisoquinoline: Plausible Synthetic Strategies
Strategy 1: Pomeranz-Fritsch-Bobbitt Reaction followed by Chlorination and Methoxylation
This classical approach builds the isoquinoline core from a substituted benzaldehyde and an aminoacetal.[4]
Figure 1: A potential synthetic workflow for 8-Chloro-1-methoxyisoquinoline via the Pomeranz-Fritsch-Bobbitt reaction.
Hypothetical Experimental Protocol:
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Step 1: Synthesis of 8-Chloroisoquinoline.
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Condense 2-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form the corresponding Schiff base.
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Subject the Schiff base to acid-catalyzed cyclization using a strong acid such as sulfuric acid or polyphosphoric acid to yield a dihydroisoquinoline intermediate.
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Oxidize the dihydroisoquinoline intermediate to afford 8-chloroisoquinoline. Common oxidizing agents for this step include manganese dioxide or air oxidation.
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Step 2: Oxidation to 8-Chloro-1(2H)-isoquinolinone.
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Oxidize 8-chloroisoquinoline to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
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Rearrange the N-oxide to the 1-acetoxy derivative using acetic anhydride.
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Hydrolyze the acetoxy group to yield 8-chloro-1(2H)-isoquinolinone.
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Step 3: Methylation to 8-Chloro-1-methoxyisoquinoline.
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Treat 8-chloro-1(2H)-isoquinolinone with a methylating agent such as methyl iodide in the presence of a base like silver oxide or sodium hydride to yield the final product, 8-Chloro-1-methoxyisoquinoline.
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Strategy 2: Bischler-Napieralski Reaction followed by Aromatization and Substitution
This alternative strategy involves the cyclization of a β-arylethylamide.
Figure 2: A potential synthetic workflow for 8-Chloro-1-methoxyisoquinoline via the Bischler-Napieralski reaction.
Hypothetical Experimental Protocol:
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Step 1: Synthesis of N-acetyl-2-(2-chlorophenyl)ethanamine.
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React 2-(2-chlorophenyl)ethanamine with acetyl chloride or acetic anhydride to form the corresponding amide.
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Step 2: Cyclization to a 3,4-Dihydroisoquinoline derivative.
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Treat the amide with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to effect an intramolecular cyclization.
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Step 3: Aromatization to 8-Chloro-1-methylisoquinoline.
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Dehydrogenate the resulting 3,4-dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) at elevated temperatures.
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Step 4: Conversion to 8-Chloro-1-methoxyisoquinoline.
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This would likely involve oxidation of the 1-methyl group to a carboxylic acid, followed by a series of steps to convert the acid to a hydroxyl group, and finally methylation to the methoxy group. A more direct route might involve conversion of the methyl group to a leaving group followed by nucleophilic substitution with methoxide, though this can be challenging. A more plausible route would be oxidation to the isoquinolinone as described in Strategy 1, followed by methylation.
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Chemical Reactivity
The reactivity of 8-Chloro-1-methoxyisoquinoline is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro group on the isoquinoline ring.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution compared to halogens on the pyridine ring. However, under harsh conditions or with strong nucleophiles, substitution may be possible.
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Electrophilic Aromatic Substitution: The isoquinoline ring is generally deactivated towards electrophilic substitution. The methoxy group at the 1-position is activating and ortho-, para-directing, while the chloro group at the 8-position is deactivating but also ortho-, para-directing. The overall regioselectivity of electrophilic attack would be complex and likely favor positions on the benzene ring not occupied by the chloro group.
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Reactions at the Nitrogen Atom: The nitrogen atom retains its basic character and can be protonated or alkylated.[1]
Potential Applications in Drug Discovery
The 8-Chloro-1-methoxyisoquinoline scaffold holds promise for the development of novel therapeutic agents due to the known biological activities of related compounds.
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Anticancer Activity: Many substituted isoquinoline and quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The presence of a halogen, such as chlorine, can enhance the lipophilicity and membrane permeability of a molecule, potentially improving its anticancer efficacy.
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Antimicrobial and Antiviral Activity: The isoquinoline nucleus is found in several natural and synthetic compounds with antimicrobial and antiviral properties.[6][7] The specific substitution pattern of 8-Chloro-1-methoxyisoquinoline could confer novel activity against a range of pathogens.
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Enzyme Inhibition: Substituted isoquinolines have been explored as inhibitors of various enzymes. The electronic and steric properties of the chloro and methoxy groups could be tailored to achieve potent and selective inhibition of specific enzyme targets.
Safety and Handling
Given the lack of specific safety data for 8-Chloro-1-methoxyisoquinoline, it is prudent to handle this compound with the same precautions as other potentially hazardous heterocyclic compounds. Based on data for related compounds like 8-chloroquinoline and 1-chloroisoquinoline, the following should be considered:
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Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8]
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Irritation: May cause skin and eye irritation.[8]
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Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
8-Chloro-1-methoxyisoquinoline represents an intriguing yet underexplored molecule with considerable potential in the field of medicinal chemistry. This in-depth technical guide, by synthesizing data from analogous structures, provides a foundational understanding of its chemical identity, plausible synthetic pathways, predicted reactivity, and potential applications. It is hoped that this document will stimulate further research into this and other novel substituted isoquinolines, ultimately leading to the discovery of new therapeutic agents. The proposed synthetic routes offer a starting point for chemists to access this compound and explore its biological activity. As with any novel chemical entity, thorough experimental validation of its properties and biological effects is essential.
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